molecular formula C20H20N4O5S2 B2649488 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 313660-14-9

4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2649488
CAS No.: 313660-14-9
M. Wt: 460.52
InChI Key: OPWYJYHUMCDEKB-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of sulfonamides and thiazoles. This compound is characterized by its unique structure, which includes a diethylsulfamoyl group, a nitrophenyl group, and a thiazolylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Sulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the appropriate amine with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrophenyl and sulfamoyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted sulfamoyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties and improve its efficacy and safety profile.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring may also play a role in binding to specific proteins, affecting their function. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-(4-nitrophenyl)benzamide: Lacks the thiazole ring, which may affect its biological activity.

    4-(diethylsulfamoyl)-N-(2,3-dihydro-1,3-thiazol-2-ylidene)benzamide: Lacks the nitrophenyl group, which may influence its chemical reactivity and biological properties.

    N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide: Lacks the diethylsulfamoyl group, which may alter its solubility and pharmacokinetic properties.

Uniqueness

4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to the presence of all three functional groups: the diethylsulfamoyl group, the nitrophenyl group, and the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-3-23(4-2)31(28,29)17-11-7-15(8-12-17)19(25)22-20-21-18(13-30-20)14-5-9-16(10-6-14)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWYJYHUMCDEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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